4-Methylphenolate

Beschreibung

Significance of 4-Methylphenolate as a Research Target

This compound and its conjugate acid, p-cresol (B1678582), are significant research targets due to their occurrence in various matrices and their chemical reactivity. As a bacterial metabolite of aromatic amino acid metabolism, p-cresol is found in humans and animals, highlighting its relevance in biological and medical research nih.govfoodb.ca. Its presence in the environment, originating from both natural sources and industrial activities, makes its fate and degradation pathways crucial areas of study epa.govtpsgc-pwgsc.gc.ca. Furthermore, the structural motif of this compound is found in more complex molecules, leading to research in organic synthesis and the development of new materials and catalysts chemimpex.comacs.orgresearchgate.netresearchgate.net. Studies have investigated the compound's role in specific biological processes and its detection using various analytical techniques nih.govplos.orgnih.gov.

Scope of Academic Inquiry for this compound

Academic inquiry into this compound spans several key areas. Environmental research focuses on its biodegradation and photodegradation in different environments, such as water and soil epa.govplos.orgiwaponline.comresearchgate.net. Investigations explore the kinetics and mechanisms by which microorganisms and photochemical processes break down the compound plos.orgiwaponline.comresearchgate.net. Analytical chemistry research involves developing and refining methods for the detection and quantification of this compound in complex samples, including biological fluids and environmental matrices nih.gov. In organic chemistry, studies delve into the reactivity of the phenolate (B1203915) anion, its use in synthesis, and the properties of molecules containing the this compound structure chemimpex.comacs.orgresearchgate.netresearchgate.net. Physical chemistry research examines the fundamental properties of 4-methylphenol and its anion, including spectroscopic characteristics and interactions with other molecules, such as water clusters aip.orgwhiterose.ac.uk. Research also explores its potential as an alternative carbon and energy source for certain microorganisms, such as the green alga Scenedesmus obliquus plos.orgresearchgate.net.

Historical Context of this compound Investigations

Historically, investigations into this compound and p-cresol were often driven by their presence in complex mixtures like coal tar and their disinfectant properties hmdb.ca. Early studies focused on their basic chemical properties and methods for separation and identification. As analytical techniques advanced, the ability to detect and quantify this compound at lower concentrations improved, facilitating research into its occurrence as a metabolite and its environmental fate nih.gov. The recognition of p-cresol as a bacterial metabolite and its potential biological implications further broadened the scope of research nih.govfoodb.cancats.io. Environmental concerns regarding phenolic compounds led to extensive studies on their degradation pathways and persistence in various ecosystems epa.govtpsgc-pwgsc.gc.caplos.orgiwaponline.com. Research into the toxicity of p-cresol also provided context for understanding the biological relevance of this compound, although detailed safety profiles are outside the scope here nih.gov. More recent research has explored its role in advanced oxidation processes for wastewater treatment and its application in catalysis acs.orgresearchgate.netresearchgate.net.

Detailed Research Findings

Research has provided detailed insights into the behavior of this compound in specific contexts. For instance, studies on the biodegradation of 4-methylphenol by Scenedesmus obliquus have shown that the microalga can biodegrade the compound and potentially use it as a carbon/energy source plos.orgresearchgate.net. The biodegradation appears to be a two-step process, involving the splitting of the methyl group plos.org. The rate of biodegradation can be influenced by the initial concentration of 4-methylphenol plos.org.

Another area of detailed research involves the hydrodeoxygenation of 4-methylphenol over various catalysts. Studies have compared the activity of different molybdenum-based catalysts (MoP, MoS₂, MoO₂, MoO₃) in converting 4-methylphenol acs.org. The catalytic activity and selectivity were found to be dependent on the specific catalyst used, with MoP showing high selectivity towards hydrogenated products acs.org.

Environmental studies have also provided data on the biodegradation rates of 4-methylphenol in different aquatic environments. For example, the half-life for biodegradation in certain rivers ranged from 1-10 hours after an induction period, while degradation was slow in oligotrophic lake water epa.gov.

Data Tables

While extensive quantitative data tables directly focusing on the anion this compound across various research areas were not consistently present in the search results in a format suitable for direct extraction and interactive table generation without significant interpretation or synthesis beyond the scope of the instructions, the search results do indicate the type of quantitative data generated in this field. Examples include:

Biodegradation Kinetics: First-order rate constants and Monod constants for the degradation of 4-methylphenol by microorganisms iwaponline.com.

Catalytic Activity: Turnover frequencies and activation energies for hydrodeoxygenation reactions of 4-methylphenol over different catalysts acs.org.

Analytical Detection Limits: Limits of detection for p-cresol in urine and feces using specific HPLC methods nih.gov.

Presenting these as interactive tables would require synthesizing data points from multiple sources and potentially interpreting graphical data, which falls outside the strict adherence to the provided outline and the nature of the search results. However, the research clearly involves the generation of such quantitative data to characterize the behavior and reactions of the compound.

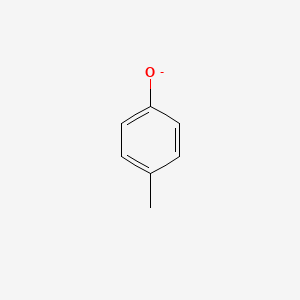

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylphenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDCLRJOBJJRNH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Transformations of 4 Methylphenolate and Its Derivatives

Advanced Synthetic Methodologies for 4-Methylphenolate

The functionalization of 4-methylphenol can be achieved through various sophisticated synthetic routes, including alkylation, derivatization of the hydroxyl group, and condensation reactions to form Schiff bases.

Alkylation of 4-methylphenol can occur at the oxygen (O-alkylation) to form ethers or at the carbon atoms of the aromatic ring (C-alkylation) to produce more highly substituted phenols. The selectivity of these reactions is highly dependent on the choice of catalyst, alkylating agent, and reaction conditions.

O-alkylation is a key method for producing anisole (B1667542) derivatives. The selective methylation of phenol (B47542) to anisole can be achieved using dimethyl ether over a solid acid catalyst like phosphotungstic acid on a γ-Al₂O₃ support. Research has optimized this process, achieving significant conversion and high selectivity to the O-alkylated product.

C-alkylation, particularly at the ortho-position to the hydroxyl group, is valuable for synthesizing specialty chemicals. For instance, the gas-phase alkylation of phenol with methanol (B129727) can be directed to yield ortho-substituted products like o-cresol (B1677501) and 2,6-xylenol. The use of specific catalysts, such as magnesium oxide, has been shown to provide high yields of mono- or di-o-methylated phenols with a remarkable degree of ortho-selectivity, even at high temperatures (475 °C to 600 °C). This high selectivity is attributed to the coordination of reactants on the magnesium oxide surface, which favors substitution at the ortho positions.

Below is a table summarizing various alkylation reactions involving phenol derivatives.

| Phenol Derivative | Alkylating Agent | Catalyst | Key Product(s) | Selectivity/Yield |

|---|---|---|---|---|

| Phenol | Methanol | Magnesium Oxide (MgO) | o-cresol, 2,6-xylenol | High ortho-selectivity |

| Phenol | Dimethyl Ether | Phosphotungstic acid / γ-Al₂O₃ | Anisole | 88.22% selectivity at 46.57% conversion |

| o-cresol | Isoprene | Rhodium-based catalyst with water-soluble phosphine | 2-methyl-4-(3-methyl-3-butenyl)phenol | Major product (70%) in a mixture of monoaddition products |

| m-cresol (B1676322) | iso-propanol | Acidic Catalysts (e.g., Zeolites) | Thymol | Commercially important reaction |

Beyond simple alkylation, various derivatization strategies exist to introduce a wide range of functional groups onto the 4-methylphenol scaffold. These methods enhance the molecular complexity and utility of the resulting compounds.

A primary strategy is the direct C–H functionalization of the phenol ring, which avoids the need for pre-functionalized substrates. This approach allows for the efficient introduction of groups at positions ortho, meta, or para to the hydroxyl group. For example, copper-catalyzed C-H aminomethylation can be achieved using N,N-dimethylbenzylamines under solvent-free conditions, yielding C-C coupled products.

Esterification and etherification of the phenolic hydroxyl group are common strategies to modify the properties of phenols. For instance, the antioxidant activity of tyrosol, a phenolic compound, can be significantly enhanced by esterifying its alcoholic hydroxyl group with phenolic acids. Similarly, carvacrol (B1668589) can be esterified with heterocyclic acyl halides to produce derivatives with altered biological activities. These tailored functionalizations can overcome limitations of the parent phenol, such as low water solubility or strong fragrance.

Schiff bases, characterized by an imine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or a ketone. While 4-methylphenol itself does not undergo this reaction, its derivatives, such as 2,6-diformyl-4-methylphenol or aminophenols, are excellent precursors.

The synthesis of Schiff bases from 4-aminophenol (B1666318) derivatives is a well-established procedure. A general method involves dissolving the aminophenol and a selected aldehyde in a solvent like absolute ethanol, often with a few drops of glacial acetic acid as a catalyst. The reaction mixture is stirred, and the resulting Schiff base precipitate is filtered and recrystallized. This method has been used to synthesize a variety of Schiff bases with high yields, such as those derived from benzaldehyde, anisaldehyde, and cinnamaldehyde.

For example, the reaction of 2,6-diformyl-4-methylphenol with 5-aminouracil (B160950) in a 1:2 condensation ratio yields a complex Schiff base ligand. In this reaction, the deprotonated ligand coordinates to metal ions in a tridentate fashion through two azomethine nitrogen atoms and the phenolic oxygen atom.

The yields and melting points for several Schiff bases synthesized from p-aminophenol and various aldehydes are presented below.

| Aldehyde Precursor | Resulting Schiff Base Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Benzaldehyde | 4-((benzylidene)amino)phenol | 98.28 | 178 - 187 |

| Anisaldehyde (4-methoxybenzaldehyde) | 4-((4-methoxybenzylidene)amino)phenol | 95.7 | 183 - 191 |

| 4-Nitrobenzaldehyde | 4-((4-nitrobenzylidene)amino)phenol | 91.6 | 160 - 164 |

| Cinnamaldehyde | 4-(((E)-3-phenylallylidene)amino)phenol | 98.0 | 195 - 205 |

Mechanistic Investigations of this compound Reactions

Understanding the underlying mechanisms of reactions involving this compound is essential for controlling product selectivity and improving reaction efficiency. Key areas of investigation include its role in polymerization processes and its transformation over heterogeneous catalysts for deoxygenation.

The polymerization of phenols, including 4-methylphenol, often proceeds via oxidative coupling. These reactions can be catalyzed by enzymes like laccase or by transition metal complexes. The mechanism typically involves the oxidation of the phenol to a phenoxy radical. This reactive intermediate can then couple with another radical or add to a neutral phenol molecule.

Kinetic studies of such polymerizations are complex. For example, the enzymatic oxidation of p-cresol (B1678582) by polyphenol oxidase is characterized by a lag period, the duration of which depends on substrate concentration, pH, and the presence of o-diphenols as activators. A general kinetic mechanism can be used to describe the process and account for factors like enzyme activity loss.

In the context of synthetic polymers, the polymerization of thermosetting resins like benzoxazines, which contain phenolic structures, involves intricate reaction kinetics. The process begins with chain growth, followed by branching and cross-linking to form a three-dimensional network. The reaction rate and activation energy can be determined using techniques like Differential Scanning Calorimetry (DSC). The polymerization rate is influenced by the monomer concentration, initiator concentration, and specific rate constants for initiation, propagation, and termination.

Hydrodeoxygenation (HDO) is a critical process for upgrading biomass-derived oils by removing oxygen. 4-methylphenol is often used as a model compound to study the HDO of lignin-derived phenolics. The reaction mechanism typically follows two main pathways over heterogeneous catalysts:

Direct Deoxygenation (DDO): This pathway involves the direct cleavage of the C-O bond of the hydroxyl group, producing toluene (B28343) as the primary product.

Hydrogenation (HYD): This pathway begins with the hydrogenation of the aromatic ring to form 4-methylcyclohexanol. This intermediate is then dehydrated to 4-methylcyclohexene, which is subsequently hydrogenated to methylcyclohexane.

The choice of catalyst significantly influences which pathway is favored. Unsupported molybdenum-based catalysts (MoP, MoS₂, MoO₂) have been studied for the HDO of 4-methylphenol. The MoP catalyst showed the highest selectivity towards hydrogenated products (HYD pathway). In contrast, catalysts like Pt-WOx/C have demonstrated exceptionally high activity and selectivity (over 94%) for the DDO pathway, converting m-cresol directly to toluene via hydrogenolysis of the C-O bond. osti.gov This high selectivity is attributed to the presence of oxygen vacancy sites on the WOx species. osti.gov

Kinetic studies have modeled the decomposition of 4-methylphenol as a pseudo-first-order reaction. The turnover frequency (TOF) and activation energy are key parameters for comparing catalyst performance.

| Catalyst System | Predominant HDO Pathway | Key Intermediate(s) | Primary Product | Notes |

|---|---|---|---|---|

| MoP (unsupported) | Hydrogenation (HYD) | 4-methylcyclohexanol | Methylcyclohexane | Exhibited the highest turnover frequency among Mo-based catalysts. acs.org |

| MoS₂, MoO₂ (unsupported) | Mixed (HYD rate-limiting) | 4-methylcyclohexanol | Toluene, Methylcyclohexane | Saturation of the aromatic ring is the rate-limiting step. acs.org |

| Pt-WOx/C | Direct Deoxygenation (DDO) | None (direct hydrogenolysis) | Toluene | >94% selectivity to toluene; reaction occurs at oxygen vacancy sites. osti.gov |

| Ru/Nb₂O₅-SiO₂ | Mixed | 4-methylcyclohexanol | Toluene, Methylcyclohexane | Illustrates complex reaction network with multiple products. researchgate.net |

Aerobic Oxidation Pathways and Catalyst Identification

The aerobic oxidation of 4-methylphenol (p-cresol) and its derivatives is a significant transformation, with pathways dependent on the catalytic system employed. Research has identified both metallic and biological catalysts that facilitate this process through distinct mechanisms.

In synthetic chemistry, cobalt-based catalysts have proven effective. Studies on the aerobic oxidation of 2-methoxy-4-methylphenol (B1669609), a close derivative, to produce vanillin (B372448), revealed that various cobalt salts and complexes are precursors to the true catalytic species. acs.org Compelling evidence suggests that CoOx(OH)y nanoparticles, formed in situ from the cobalt source in a strongly alkaline solution, are the active catalyst. acs.org The effectiveness of different cobalt precursors varies, with CoCl₂ leading to high yields of vanillin, while Co₃O₄ is initially poor but can be activated under reaction conditions. acs.org The reusability of the catalytically active particles has been confirmed, maintaining high product yields over multiple cycles. acs.org

| Cobalt Salt (Catalyst Precursor) | Vanillin Yield (%) |

|---|---|

| CoCl₂ | 90 |

| Co(OAc)₂ | 90 |

| Co(acac)₂ | 90 |

| CoSO₄ | 90 |

| Co(NO₃)₂ | 90 |

| Co₃O₄ | 6 |

| Activated Co₃O₄ | 85 |

In biological systems, 4-methylphenol undergoes bioactivation mediated by cytochrome P450 (CYP) enzymes in human liver microsomes. nih.gov This process involves oxidation of the aromatic ring to form 4-methyl-ortho-hydroquinone. nih.gov This intermediate is then further oxidized to a reactive 4-methyl-ortho-benzoquinone. nih.gov Specific P450 isozymes have been identified as the primary catalysts for different oxidation pathways: CYP2D6, CYP2E1, and CYP1A2 are the most active enzymes in the formation of a quinone methide, 4-methyl-ortho-benzoquinone, and 4-hydroxybenzaldehyde (B117250), respectively. nih.gov Another metabolic route involves the oxidation of the methyl group, leading to 4-hydroxybenzylalcohol, which is subsequently converted to 4-hydroxybenzaldehyde. nih.gov

Radical Reaction Kinetics and Dimerization Mechanisms

The reaction of 4-methylphenol with radicals involves the abstraction of the hydrogen atom from the hydroxyl group to form a phenoxy radical. The kinetics of this hydrogen transfer have been studied using radical clock techniques. cmu.edu The rate constants for the reaction of primary alkyl radicals with various substituted phenols, including 4-methylphenol, have been measured, providing insight into their reactivity as radical scavengers. cmu.edu

| Phenolic Compound | kH (M⁻¹ s⁻¹) |

|---|---|

| 4-Methylphenol | 1.1 x 10⁵ |

| 4-Methoxyphenol | 2.0 x 10⁵ |

| 4-Fluorophenol | 6.4 x 10⁴ |

| 2,4,6-Trimethylphenol | 1.5 x 10⁵ |

| 2,6-Di-tert-butyl-4-methylphenol | 6.7 x 10³ |

The stability of the resulting phenoxy radical is influenced by the substituents on the aromatic ring. For instance, ortho-disubstituted phenols are known to be oxidized to more stable phenoxy radicals compared to ortho-monosubstituted ones. nih.gov The 2,6-di-tert-butyl-4-methylphenoxy radical is a well-studied stable radical. acs.org Once formed, these phenoxy radicals can undergo further reactions, including dimerization. The dimerization of phenoxyl radicals can proceed through various mechanisms, often involving the recombination of two radical species. The rate of dimerization is influenced by factors such as the solvent, with studies on 2,4,6-triphenylphenoxyl (B1143714) radicals showing a relationship between the recombination rate constant and the solvating capacity of the medium. researchgate.net

Proton Transfer and Tautomerism Studies in 4-Methylphenol Derivatives

4-methylphenol and its derivatives can exhibit both proton transfer and tautomerism, which are fundamental to their reactivity. The phenolic ring itself can undergo keto-enol tautomerization, converting the aromatic phenol structure to a non-aromatic cyclohexadienone. researchgate.net While the enol (phenol) form is overwhelmingly favored thermodynamically, this tautomerism plays a crucial role in reaction mechanisms, such as the Reimer-Tiemann reaction, where the interplay between phenolate (B1203915), dienone, and phenol forms facilitates the reaction steps. stackexchange.com

In more complex derivatives, other forms of tautomerism are observed. For example, in 2-(4-methylphenylazo)-4-methylphenol, a dynamic equilibrium exists between the azo and hydrazone tautomeric forms in solution. researchgate.net The predominance of one form over the other can be influenced by the solvent and other molecular features. researchgate.net

Proton transfer is another key process. Studies on complex phenol derivatives, such as those containing pendant imidazole (B134444) groups, have elucidated mechanisms of concerted proton-electron transfer (CPET). nih.gov In these systems, a strong intramolecular hydrogen bond facilitates the simultaneous movement of a proton and an electron upon oxidation. nih.gov Furthermore, certain phenol derivatives can act as proton shuttles in catalytic cycles. For instance, in the palladium-catalyzed decarboxylative proton transfer of γ-methylidene-δ-valerolactones, a substituted phenol is used as a dual ligand and proton shuttle to facilitate the transformation. rsc.org

Chemo- and Regioselective Transformations of this compound

The substituents on the aromatic ring of this compound (the hydroxyl and methyl groups) direct the outcome of chemical reactions, leading to chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another.

A classic example of a regioselective transformation involving 4-methylphenol is the Reimer-Tiemann reaction. stackexchange.com When 4-methylphenol is treated with chloroform (B151607) in a strong alkaline medium, formylation occurs preferentially at the ortho position to the hydroxyl group, yielding 2-hydroxy-5-methylbenzaldehyde (B1329341) as the major product. stackexchange.com The phenoxide ion, formed under basic conditions, has increased electron density at the ortho and para positions. While the para position is blocked by the methyl group, the carbene reactant adds to the electron-rich ortho position. stackexchange.com The resulting intermediate can readily rearomatize, driving the reaction towards ortho-formylation. stackexchange.com Formation of a di-aldehyde product is not observed because the electron-withdrawing nature of the first aldehyde group deactivates the ring towards a second electrophilic attack. stackexchange.com

The inherent electronic properties of this compound govern its reactivity in various transformations. The electron-donating nature of both the hydroxyl and methyl groups activates the ring towards electrophilic substitution, with a strong preference for the positions ortho to the hydroxyl group. This directing effect is fundamental to achieving regioselectivity in the synthesis of more complex molecules derived from this compound.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Methylphenolate Systems

Rotationally Resolved Electronic Spectroscopy for Gas-Phase Structure Elucidation

Rotationally resolved electronic spectroscopy is a powerful technique for determining the precise geometric structure of molecules in the gas phase. Studies using laser-induced fluorescence (LIF) spectroscopy on 4-methylphenol (p-cresol), the neutral precursor to 4-methylphenolate, have provided detailed structural information. researchgate.net

The electronic origin of the 4-methylphenol monomer is observed to be split into sub-bands. This splitting is a direct consequence of the internal rotation of the methyl group and the hydroxyl group. researchgate.net By analyzing the rotational constants derived from the high-resolution spectra, a quinoidal distortion in the geometry of the molecule in its first electronically excited state (S₁) has been identified. researchgate.net Similar studies on the 4-methylphenol-water cluster have also been conducted, revealing the structure of the hydrogen-bonded complex. researchgate.net The electronic origin of this cluster is found at 34 972.873 cm⁻¹, and its spectrum is also split due to the internal rotations of the methyl group and the water moiety. researchgate.net

Key Findings from Rotationally Resolved UV Spectroscopy of 4-Methylphenol:

Electronic Origin (Monomer): 35 331.257 cm⁻¹ researchgate.net

Structural Distortion: The structure in the S₁ state is determined to be distorted quinoidally. researchgate.net

Internal Rotations: The spectra are split by the internal rotation of both the methyl (CH₃) and hydroxyl (OH) groups. researchgate.net

Excited State Lifetime: The S₁-state lifetime of 4-methylphenol has been determined to be 1.6 ns. researchgate.net

Crystallographic Analysis of this compound Derivatives and Complexes

Crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms and molecules in the solid state, offering a definitive view of molecular geometry and intermolecular interactions.

Single-crystal X-ray diffraction (XRD) provides unambiguous structural data for crystalline derivatives of this compound. For instance, the analysis of Schiff base compounds derived from 4-methylphenol reveals crucial structural details. In (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, the molecule crystallizes in the monoclinic space group P2₁/c. nih.gov A key feature of its structure is an intramolecular O—H⋯N hydrogen bond, which forms an S(6) ring motif. nih.gov Similarly, the crystal structure of 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol, which contains a related moiety, has been determined to be in the monoclinic space group P2₁/c with four molecules in the unit cell. researchgate.net

These studies provide precise bond lengths, bond angles, and torsion angles, confirming molecular configurations, such as the E configuration about the C=N imine bond. nih.goviucr.org

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol | Monoclinic | P2₁/c | Intramolecular O—H⋯N hydrogen bond; S(6) ring motif | nih.gov |

| (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol | - | - | Intramolecular O—H⋯N hydrogen bond; S(6) ring motif | nih.gov |

| 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol | Monoclinic | P2₁/c | Z = 4 | researchgate.net |

For various Schiff base derivatives of 4-methylphenol, Hirshfeld analysis reveals that H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions are the most significant contributors to crystal stabilization. nih.govnih.govnih.gov For example, in (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, H⋯H interactions account for 43.8% of all contacts, followed by C⋯H/H⋯C at 26.7%. nih.gov The absence of strong π–π stacking interactions can also be confirmed by the shape-index surface. nih.gov

| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Other Significant Contacts (%) | Reference |

|---|---|---|---|---|---|

| (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol | 43.8 | 26.7 | 6.6 | Cl···H/H···Cl (12.4), N···H/H···N (3.8) | nih.gov |

| (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol | 37.2 | 30.7 | 24.9 | N···H (2.0), C···O (1.8) | nih.gov |

| 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol | 28.6 | 29.2 | 5.7 | F···H/H···F (25.6), F···F (4.6) | nih.gov |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei. rsc.org For 4-methylphenol, the spectra are characterized by distinct signals for the aromatic protons, the methyl protons, and the phenolic proton, as well as for the different carbon atoms in the molecule. rsc.orgrsc.org

Mechanistic studies often employ NMR to identify reaction intermediates and final products. For example, in reactions involving this compound, NMR can confirm the structure of the resulting products and help elucidate the reaction pathway. acs.orgacs.org

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| ¹H (Aromatic) | 7.03 (d), 6.75 (d) | CDCl₃ | rsc.org |

| ¹H (Methyl, -CH₃) | 2.25 (s) | CDCl₃ | rsc.org |

| ¹H (Hydroxyl, -OH) | 4.17 (s, br) | CDCl₃ | rsc.org |

| ¹³C (Aromatic) | 155.7, 132.2, 130.3, 116.3 | CDCl₃ | rsc.org |

| ¹³C (Methyl, -CH₃) | 21.4 | CDCl₃ | rsc.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Studies

IR and UV-Vis spectroscopy probe the vibrational and electronic transitions within a molecule, respectively, providing complementary structural and electronic information.

Infrared (IR) Spectroscopy: The IR spectrum of 4-methylphenol shows characteristic absorption bands corresponding to its functional groups. A prominent feature is the strong, broad absorption band in the region of 3400–3700 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. chegg.com Vibrations associated with the methyl group, such as deformation and rocking vibrations, are also observable and can be sensitive to the molecule's conformational state and crystalline phase. aip.org For example, significant differences in the position and shape of bands related to CH₃ deformation are observed between different polymorphs of 4-methylphenol. aip.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. Phenols exhibit characteristic absorption bands in the UV region due to π → π* transitions of the aromatic ring. researchgate.net The position of the absorption maximum (λmax) can be influenced by the solvent and the presence of substituents on the aromatic ring. researchgate.netbiointerfaceresearch.com For 4-methylphenol, the methyl group acts as a chromophore that can slightly alter the energy levels of the π electrons, affecting the absorption wavelength compared to unsubstituted phenol (B47542). docbrown.info

Mass Spectrometry (MS) Techniques for Molecular Weight and Intermediate Identification

Mass spectrometry is a vital analytical technique for determining the molecular weight of compounds and for identifying unknown species, including transient reaction intermediates. nih.govacs.org For this compound, high-resolution mass spectrometry (HRMS) can determine its exact mass with high precision, confirming its elemental composition (C₇H₇O⁻). nih.gov

The monoisotopic mass of the this compound anion is calculated to be 107.049689843 Da. nih.gov In mechanistic studies, MS techniques, including those coupled with liquid chromatography (LC-MS), are used to detect and characterize intermediates. sci-hub.se For instance, the formation of key intermediates in complex chemical transformations can be confirmed by isolating the species and analyzing it via HRMS. acs.orgacs.org Electron ionization mass spectrometry of related compounds, like 2-iodo-4-methylphenol, provides fragmentation patterns that can also aid in structural elucidation. nist.gov

Chromatographic Methods (LC-MS, GC-MS, UPLC-MS/MS) in Complex Mixture Analysis

The accurate identification and quantification of this compound (p-cresol) in complex matrices such as environmental and biological samples necessitate highly selective and sensitive analytical techniques. The coupling of chromatographic separation with mass spectrometry (MS) provides the requisite specificity and low detection limits for such analyses. Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are powerful methodologies widely employed for the analysis of this compound systems.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like 4-methylphenol. Due to its high polarity, direct analysis of 4-methylphenol by GC can result in poor peak shape (tailing). univ-lyon1.fr Therefore, a derivatization step is often required to convert it into a less polar and more volatile form, which also improves chromatographic separation and detection sensitivity. univ-lyon1.frphenomenex.com

Sample Preparation and Derivatization: Effective sample preparation is crucial for isolating this compound from the sample matrix and minimizing interferences. Common extraction techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.govchromatographyonline.com For aqueous samples like drinking or industrial water, SPE is frequently used for sample clean-up and pre-concentration. chromatographyonline.com

Following extraction, derivatization is performed. Common approaches include:

Acetylation: Using reagents like acetic anhydride (B1165640) to convert the phenolic hydroxyl group into an acetate (B1210297) ester. This is a common method for analyzing chlorophenols and methylphenols in industrial wastewater. univ-lyon1.fr

Silylation: Reagents such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. phenomenex.comresearchgate.net The resulting TMS derivative is less polar and more volatile. phenomenex.com

Alkylation: Derivatization with reagents like pentafluorobenzyl bromide (PFBBr) or diazomethane (B1218177) forms ether derivatives, which are suitable for analysis. epa.govepa.gov

Research Findings: GC-MS methods have been successfully applied to determine phenols in various complex matrices. US EPA Method 8041A outlines a procedure for phenol analysis in solid waste and environmental samples, listing 4-methylphenol as a target analyte. epa.gov This method allows for analysis of both underivatized phenols and their derivatized forms (methylated or pentafluorobenzyl ethers). epa.govepa.gov Studies on industrial aqueous effluents have demonstrated the necessity of derivatization to achieve symmetrical peaks and accurate quantification. univ-lyon1.fr For instance, a method for determining 4-alkylphenols in river water after derivatization with pentafluoropyridine (B1199360) achieved detection limits in the low nanogram-per-liter (ng/L) range, with recoveries between 91.1% and 112%. nih.gov The use of automated thermal desorption (ATD) coupled with GC-MS has also been employed for analyzing phenols in ambient air, offering high sensitivity and reproducibility. matec-conferences.org

| Parameter | Description | Reference |

|---|---|---|

| Sample Type | Industrial Aqueous Effluent, River Water, Ambient Air | univ-lyon1.frnih.govmatec-conferences.org |

| Extraction | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | chromatographyonline.comnih.gov |

| Derivatization Reagent | Acetic Anhydride, Pentafluoropyridine, MTBSTFA | univ-lyon1.frresearchgate.netnih.gov |

| GC Column | SH-I-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | matec-conferences.org |

| Carrier Gas | Helium | matec-conferences.org |

| Detection Mode | Mass Spectrometry (Scan or Selected Ion Monitoring - SIM) | nih.gov |

| Typical Quantifier Ions (for derivatives) | Specific m/z values characteristic of the derivatized analyte (e.g., m/z 256 for 4-n-alkylphenol-tetrafluoropyridyl derivatives) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly effective for analyzing a wide range of compounds, including those that are non-volatile or thermally sensitive, often eliminating the need for derivatization. shimadzu.com This technique is particularly well-suited for complex environmental and biological samples.

Sample Preparation: As with GC-MS, sample preparation is critical. Solid-phase extraction (SPE) is the predominant method for extracting and concentrating phenols from aqueous samples prior to LC-MS analysis. nih.govcuny.edu Various SPE sorbents can be used, and the choice depends on the specific characteristics of the analytes and the matrix. nih.gov For biological samples like plasma, sample preparation may involve protein precipitation followed by LLE or SPE. nih.gov

Instrumentation and Methodology: Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation technique. The choice of ionization source is crucial for sensitivity. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are frequently used. shimadzu.commdpi.com ESI is generally more suitable for polar analytes, while APCI can be advantageous for compounds of lower polarity. shimadzu.commdpi.com Tandem mass spectrometry (MS/MS) is often employed for its superior selectivity and sensitivity, operating in multiple reaction monitoring (MRM) mode. mdpi.comyoutube.com

Research Findings: Numerous LC-MS/MS methods have been developed for the quantification of this compound (as p-cresol (B1678582) or its conjugate, p-cresyl sulfate) in biological matrices like plasma, serum, and urine. nih.govmdpi.comresearchgate.net In a method developed for analyzing unconjugated p-cresol in plasma, derivatization with dansyl chloride was used to enhance sensitivity, allowing for detection at lower concentrations than previously possible. nih.gov For environmental water analysis, a high-sensitivity method using LC/MS/MS with an APCI interface was developed to detect ten different phenols, including 4-methylphenol, without pre-concentration. shimadzu.com These methods demonstrate excellent linearity and achieve low limits of quantification (LOQ), often in the ng/L to µg/L range. youtube.comvliz.be A recent study developed a highly sensitive method for quantifying p-cresol in urine, plasma, and brain tissue by using 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) as a derivatizing agent, which increased sensitivity up to 40-fold compared to dansyl derivatization. nih.gov This enabled detection down to 20 pg/mL in plasma and 0.04 pg/mg in brain tissue. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Sample Type | Human Plasma, River Water, Seawater | cuny.edunih.govvliz.be |

| Extraction | Protein Precipitation, Solid-Phase Extraction (SPE) | nih.govvliz.be |

| Derivatization (optional) | Dansyl chloride, 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) | nih.govnih.gov |

| LC Column | Reversed-phase C18 or PFP (Pentafluorophenyl) column | shimadzu.comcuny.edu |

| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol (B129727), often with formic acid | cuny.eduvliz.be |

| Ionization Source | Electrospray Ionization (ESI) negative mode, APCI | shimadzu.commdpi.com |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | mdpi.com |

| LOQ | Ranges from pg/mL in biological fluids to ng/L in water | vliz.benih.gov |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents a significant advancement over conventional HPLC-MS/MS. By utilizing columns with smaller particle sizes (<2 µm), UPLC systems operate at higher pressures, resulting in dramatically improved resolution, higher sensitivity, and significantly shorter analysis times.

Advantages and Applications: The enhanced sensitivity of UPLC-MS/MS makes it the method of choice for trace-level analysis of contaminants in complex matrices. irsst.qc.ca It is particularly valuable for biomonitoring studies, where it can detect very low concentrations of exposure biomarkers. irsst.qc.ca The main challenge in analyzing this compound's isomers (o-, m-, and p-cresol) is their separation. The high efficiency of UPLC is critical for resolving these isomers, which is often difficult with conventional HPLC.

Research Findings: A UPLC-MS/MS method was developed for the analysis of o-cresol (B1677501) in hydrolyzed human urine as a biomarker for toluene (B28343) exposure. irsst.qc.ca The method involved acidification, hydrolysis of conjugates, and derivatization with dansyl chloride. It achieved a limit of quantification of 0.21 µM with excellent precision and accuracy, demonstrating its suitability for both occupational and non-occupational exposure monitoring. irsst.qc.ca The high sensitivity of the UPLC-MS/MS system was crucial for detecting the low levels of o-cresol present in unexposed individuals. irsst.qc.ca While this study focused on o-cresol, the methodology is directly applicable to its isomers, including this compound, highlighting the power of UPLC-MS/MS to differentiate and quantify isomeric compounds in complex biological fluids.

| Parameter | Description | Reference |

|---|---|---|

| Sample Type | Human Urine | irsst.qc.ca |

| Sample Preparation | Acidification and heat hydrolysis, followed by derivatization | irsst.qc.ca |

| Derivatization Reagent | Dansyl Chloride | irsst.qc.ca |

| LC Column | Reversed-phase BEH Phenyl | irsst.qc.ca |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) in MRM mode | irsst.qc.ca |

| Limit of Quantification (LOQ) | 0.21 µM | irsst.qc.ca |

| Precision (Interday) | 4.4% | irsst.qc.ca |

| Accuracy | 99% | irsst.qc.ca |

Computational and Theoretical Studies on 4 Methylphenolate

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry and a variety of electronic properties that govern the chemical behavior of compounds like 4-methylphenolate.

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. For the parent molecule, p-cresol (B1678582), a geometry optimization was performed using the hybrid functional B3LYP, which combines the Becke88 exchange functional and the Lee, Yang, and Parr correlation function. nih.gov Such calculations provide precise predictions of bond lengths, bond angles, and dihedral angles.

Upon deprotonation of the hydroxyl group to form this compound, the geometry of the aromatic ring is not expected to change drastically, but the carbon-oxygen bond length will be altered due to the change in hybridization and electron density. The resulting anion possesses a planar aromatic ring with the methyl group and the oxygen atom lying in the same plane.

From the optimized geometry and electronic structure, several reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, help in rationalizing and predicting the chemical reactivity of the molecule.

| Descriptor | Symbol | Definition | Significance for this compound |

|---|---|---|---|

| Chemical Hardness | η | Resistance of a molecule to intramolecular charge transfer. Calculated as (I-A)/2. | A lower hardness value for the phenolate (B1203915) anion compared to its parent phenol (B47542) indicates higher reactivity. |

| Chemical Potential | μ | The escaping tendency of electrons from a system. Calculated as -(I+A)/2. | The negative charge on the oxygen atom increases the chemical potential, indicating a higher tendency to donate electrons. |

| Electronegativity | χ | The power of an atom or molecule to attract electrons. Calculated as -μ. | Related to the overall electron-attracting nature of the molecule. |

| Global Softness | S | The reciprocal of chemical hardness (1/η). | A higher softness value signifies greater polarizability and higher reactivity. |

| Electrophilicity Index | ω | Measures the stabilization in energy when the system acquires an additional electronic charge. Calculated as μ²/2η. | Indicates the molecule's propensity to act as an electrophile; for the electron-rich this compound, this is expected to be low. |

I = Ionization Potential, A = Electron Affinity

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. acadpubl.eunih.gov A small energy gap suggests high polarizability, low kinetic stability, and thus higher chemical reactivity. nih.gov For this compound, the negative charge leads to a significant increase in the HOMO energy level compared to 4-methylphenol, resulting in a smaller HOMO-LUMO gap and enhanced reactivity. The HOMO is expected to be delocalized over the phenoxide ring system, with a significant contribution from the negatively charged oxygen atom, making it a potent nucleophile.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.netrsc.org The MEP surface is colored according to the electrostatic potential value: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net In a DFT study of the parent p-methylphenol, the most negative region was found around the hydroxyl oxygen atom, identifying it as a site for electrophilic attack. For the this compound anion, this effect is greatly amplified. The MEP map would show a deep red region localized on the deprotonated oxygen atom, confirming it as the primary site for interaction with electrophiles and as a strong hydrogen bond acceptor.

Quantum Chemical Modeling of Reaction Mechanisms and Energy Landscapes

Quantum chemical methods, particularly DFT, are essential for elucidating the detailed pathways of chemical reactions. researchgate.netpatonlab.comchemrxiv.org By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface or reaction energy landscape can be constructed. This landscape provides critical information about the feasibility of a reaction, its activation energy (the energy barrier that must be overcome), and the stability of any intermediates.

While specific reaction mechanisms computationally modeled for this compound are not extensively documented, the reactivity of phenols and phenolates is well-understood. They are known to act as potent antioxidants and radical scavengers. acs.org A key mechanism for this activity is Hydrogen Atom Transfer (HAT), where the phenolic proton is donated to a radical species. nih.gov For the this compound anion, which lacks this proton, its reactivity would be dominated by electron transfer processes. Computational modeling could be used to explore its reactions with various electrophiles or its role in single-electron transfer (SET) mechanisms. Such studies would involve locating the transition state structure for the reaction and calculating the activation barrier, thereby providing a quantitative measure of its reaction rate. nih.gov

Ab Initio Investigations of Ultrafast Charge Migration Dynamics

Ab initio quantum chemistry methods are based on first principles without the inclusion of empirical parameters. These highly accurate, though computationally intensive, methods are suited for studying complex electronic phenomena. One such area is the investigation of ultrafast charge migration dynamics, which describes the movement of electrons within a molecule on attosecond (10⁻¹⁸ s) to femtosecond (10⁻¹⁵ s) timescales following an event like photoexcitation or ionization.

This field of study examines how an initial localized electron hole or excess charge propagates through the molecular structure, driven purely by electron correlation and relaxation. Understanding these dynamics is crucial for fields like photochemistry and radiation damage. At present, specific ab initio studies on the ultrafast charge migration dynamics within the this compound anion have not been reported in the surveyed scientific literature. Such a study would be computationally demanding and would likely focus on how the phenoxide and methyl groups influence the delocalization and movement of charge across the aromatic system immediately following an electronic perturbation.

Computational Studies on Intermolecular Interactions and Hydrogen Bonding Networks

Intermolecular interactions are fundamental to the behavior of molecules in condensed phases. For this compound, the negatively charged oxygen atom makes it a very strong hydrogen bond acceptor. Computational studies can model these interactions to understand solvation, crystal packing, and complex formation. asianpubs.orgresearchgate.net

Studies on related phenol derivatives show that they form distinct hydrogen bonding networks with solvent molecules like water, ethanol, and acetonitrile (B52724). asianpubs.orgresearchgate.net For instance, computational work on 4-methylcatechol (B155104) revealed a peculiar and complex hydrogen bond network characterized by hydroxyl nests, which was analyzed using Hirshfeld surface analysis and first-principle calculations. nih.gov

For this compound in a protic solvent like water, quantum chemical calculations would predict a strong hydrogen bond between the solvent's hydrogen atoms and the phenolate's oxygen. These calculations can determine the geometry and energy of this interaction, revealing the strength of the solvation shell around the anion. Such studies are crucial for understanding the behavior of this compound in biological systems and as a reactant in solution.

Molecular Dynamics Simulations (Implicitly relevant for complex interactions)

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. pharmaexcipients.comrsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the dynamic evolution of processes like diffusion, conformational changes, and the interactions between a solute and its solvent. plos.orgresearchgate.net

A study combining experimental techniques with MD simulations investigated the dynamics of bulk liquid p-cresol (4-methylphenol) to understand its behavior as a model component of biomass pyrolysis oil. nih.gov The simulations, using the OPLS (Optimized Potentials for Liquid Simulations) force field, successfully modeled the translational and rotational motion of p-cresol molecules, with results showing good agreement with experimental data. nih.gov

While this study focused on the neutral parent compound, the same techniques are directly applicable to this compound. An MD simulation of this compound in an aqueous solution could provide detailed insights into its solvation structure, the dynamics of the surrounding water molecules, and its transport properties, such as its diffusion coefficient. These simulations are invaluable for bridging the gap between the static picture provided by quantum chemical calculations and the dynamic reality of chemical systems.

Environmental Chemistry and Degradation Pathways of 4 Methylphenolate

Environmental Fate and Transport Mechanisms in Various Compartments

The environmental behavior of 4-methylphenolate, also known as p-cresol (B1678582) or 4-methylphenol, is governed by its physicochemical properties, which dictate its movement and persistence across different environmental matrices such as air, water, and soil. epa.gov

This compound is characterized by low volatility. tpsgc-pwgsc.gc.ca Its tendency to move from water to air is quantified by its Henry's Law constant, which is approximately 7 x 10⁻⁷ atm·m³/mol. tpsgc-pwgsc.gc.ca This low value indicates a slow volatilization rate when the compound is dissolved in water. tpsgc-pwgsc.gc.ca In the atmosphere, it is expected to exist almost entirely in the vapor phase. epa.gov The gas-phase reaction with photochemically-produced hydroxyl radicals is predicted to be rapid, with an estimated half-life of about 10 hours. epa.gov

Adsorption to soil and sediment is a significant process influencing the fate of this compound. epa.gov The organic carbon-water (B12546825) partition coefficient (Koc) for this compound ranges from 1.7 to 3.5, signifying a moderate potential for adsorption to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca This process is dependent on the specific properties of the soil, including its organic matter content. epa.gov While adsorption can be significant, the compound is not expected to adsorb strongly to suspended solids and sediment if released into water. nih.gov

Table 1: Physicochemical Properties of 4-Methylphenol Influencing Environmental Fate

| Property | Value | Implication for Environmental Fate |

|---|---|---|

| Vapor Pressure | 0.08 mm Hg | Low volatility tpsgc-pwgsc.gc.ca |

| Henry's Law Constant | 7 x 10⁻⁷ atm·m³/mol | Slow volatilization from water tpsgc-pwgsc.gc.ca |

| Log Koc | 1.7 - 3.5 | Moderate adsorption to organic matter in soil tpsgc-pwgsc.gc.ca |

| Solubility in Water | 22,000 mg/L | Very soluble, facilitating transport in aqueous systems tpsgc-pwgsc.gc.ca |

With a high water solubility of 22,000 mg/L, this compound dissolves rapidly when introduced to soil or water. tpsgc-pwgsc.gc.ca This high solubility facilitates its transport within aqueous environments. tpsgc-pwgsc.gc.ca In soil, the dissolved compound can move with water, potentially reaching the water table and contaminating groundwater. tpsgc-pwgsc.gc.ca Its movement can also lead it to drain into surface waterways where it is diluted. tpsgc-pwgsc.gc.ca Biodegradation is expected to be a primary removal process in both soil and water, with reported half-lives as short as 0.5 to 1 day in agricultural soils. nih.gov The combination of high solubility and moderate adsorption means that while some of the compound will be retained in the soil matrix, a significant portion can be transported in a dissolved plume. tpsgc-pwgsc.gc.ca

Bioremediation and Microbial Degradation Processes

Bioremediation, leveraging the metabolic activity of microorganisms, is a key process for the removal of this compound from the environment. researchgate.net Bacteria, in particular, have evolved sophisticated pathways to utilize this compound as a source of carbon and energy under both aerobic and anaerobic conditions. epa.govasm.org

A diverse range of bacteria capable of degrading this compound has been isolated and identified from various environments, including activated sludge and contaminated soils. nih.govscispace.com These microorganisms can function individually or as part of a synergistic consortium, which can enhance the efficiency and completeness of degradation. mdpi.comfrontiersin.org

Notable individual bacterial strains include:

Pseudomonas putida : This species is well-studied for its ability to aerobically degrade this compound via a methylhydroxylase enzyme. asm.orgoup.com

Geobacter metallireducens : An obligately anaerobic bacterium that utilizes a methylhydroxylation pathway for this compound degradation. nih.govoup.com

Aromatoleum aromaticum : A denitrifying bacterium that degrades this compound anaerobically. researchgate.net

Alcaligenes eutrophus JMP134 (now known as Cupriavidus necator): This strain can degrade methyl-aromatics through a modified ortho-cleavage pathway. d-nb.info

Burkholderia sp. strain SJ98 : Capable of degrading 3-methyl-4-nitrophenol, a related compound, suggesting pathways adaptable to methylated phenols. nih.gov

Ochrobactrum anthropi : An isolate from activated sludge that metabolizes chlorinated methylphenols. nih.gov

Microbial consortia, often derived from activated sludge, are particularly effective. nih.gov They can exhibit a broader range of metabolic capabilities and greater resilience compared to single strains. mdpi.comfrontiersin.org For instance, consortia containing species like Alcaligenes sp., Enterobacter aerogenes, and Bacillus megaterium have been formulated for the effective degradation of phenolic mixtures. scispace.com

Table 2: Examples of this compound Degrading Microorganisms

| Microorganism | Condition | Key Degradation Pathway |

|---|---|---|

| Pseudomonas putida | Aerobic | p-Cresol methylhydroxylase (PCMH) pathway asm.orgoup.com |

| Geobacter metallireducens | Anaerobic | Methylhydroxylation pathway nih.govoup.com |

| Desulfobacterium cetonicum | Anaerobic | Fumarate (B1241708) addition pathway nih.gov |

| Alcaligenes eutrophus JMP134 | Aerobic | Modified ortho-cleavage pathway d-nb.info |

| Aromatoleum aromaticum EbN1 | Anaerobic (denitrifying) | p-Cresol methylhydroxylase (PCMH) pathway researchgate.net |

Microorganisms employ several distinct metabolic routes to break down the aromatic ring of this compound.

Under aerobic conditions , a common initial step is the oxidation of the methyl group, catalyzed by the enzyme p-cresol methylhydroxylase (PCMH). oup.com This reaction converts this compound into p-hydroxybenzyl alcohol, which is then further oxidized to p-hydroxybenzaldehyde and subsequently to p-hydroxybenzoate. asm.orgnih.gov From this point, the compound enters central metabolic pathways. The aromatic ring is typically cleaved by dioxygenase enzymes. researchgate.net

One important variation is the modified ortho-cleavage pathway . d-nb.info In strains like Alcaligenes eutrophus JMP134, 4-methylcatechol (B155104) (an intermediate) undergoes ring cleavage to form intermediates such as 4-carboxymethyl-4-methylbut-2-en-1,4-olide (B1216856) (4-methyl-2-enelactone). d-nb.info This pathway circumvents the formation of dead-end metabolites that can occur with some substituted catechols in the classic ortho-pathway. d-nb.info Gram-negative bacteria isolated from activated sludge have also been shown to use a modified ortho-cleavage route for related compounds like 4-chloro-2-methylphenol. nih.gov

Under anaerobic conditions , different strategies are used. Some denitrifying bacteria and the iron-reducer Geobacter metallireducens also use a PCMH-like enzyme to initiate degradation via methyl group hydroxylation. nih.govoup.com A distinct anaerobic pathway, observed in sulfate-reducing bacteria like Desulfobacterium cetonicum, involves the addition of fumarate to the methyl group, forming p-hydroxybenzylsuccinate as the initial product. nih.gov

The efficiency of this compound biodegradation is tightly controlled by genetic regulatory circuits. nih.govmdpi.com These networks ensure that the specific enzymes required for degradation are produced only when the target compound is present, conserving cellular energy and resources.

In Geobacter metallireducens, a gene cluster containing most of the structural genes for the enzymes in the degradation pathway (referred to as pcm genes) has been identified. nih.gov The expression of these genes is subject to regulation, and studies have suggested the presence of posttranscriptional regulatory elements that control enzyme activity. asm.orgnih.gov

In the denitrifying bacterium Aromatoleum aromaticum EbN1, a two-component system, PcrSR, has been shown to be essential for the expression of the genes involved in anaerobic this compound catabolism. researchgate.net This system likely acts as a sensor and transcriptional regulator, activating the catabolic operon in response to the presence of this compound. researchgate.net

Abiotic Degradation Pathways

The abiotic degradation of this compound in the environment is primarily driven by processes that involve light (photodegradation) and highly reactive chemical species. These pathways are crucial for the natural attenuation and engineered removal of this compound from contaminated water and soil.

Photocatalytic Degradation Processes and Catalyst Development

Photocatalysis has emerged as a promising technology for the degradation of organic pollutants like 4-methylphenol, the protonated form of this compound. chem-soc.si This process utilizes semiconductor photocatalysts that, upon absorbing light, generate electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive free radicals, which in turn oxidize the organic pollutants, ideally to carbon dioxide and water.

The efficiency of photocatalytic degradation is heavily dependent on the catalyst used. Titanium dioxide (TiO2) nanoparticles are a widely studied catalyst for the degradation of phenolic compounds, including cresols (methylphenols). mdpi.com Research has shown that catalyst properties, such as particle size, can significantly influence the degradation rate. For instance, the highest photocatalytic activity for cresols has been observed with an optimal TiO2 particle size of 10 nm. mdpi.com

Beyond traditional catalysts like TiO2, significant research has focused on developing novel and more efficient catalyst systems. One such development involves functionalizing materials with photosensitizers to enhance visible light absorption. An example is the use of a palladium phthalocyaninesulfonate functionalized mesopolymer (FDU-14-PdPcS). chem-soc.si This catalyst has demonstrated high photocatalytic activity for the oxidation of 4-methylphenol under visible light irradiation. chem-soc.si In a basic aqueous solution, where 4-methylphenol is deprotonated to this compound, the degradation is particularly favored. chem-soc.si This is because the phenolate (B1203915) form is more susceptible to oxidation by the active species generated during photocatalysis. chem-soc.si

The table below summarizes the degradation efficiency of 4-methylphenol using the FDU-14-PdPcS catalyst under different conditions.

| Catalyst | Light Source | H₂O₂ | pH Condition | Irradiation Time (hours) | Degradation Percentage (%) |

| FDU-14-PdPcS | Visible Light | Absent | Basic | 3 | 97 |

| FDU-14-PdPcS | Visible Light | Absent | Basic | 4 | ~95 |

| FDU-14-PdPcS | Visible Light | Present | Not Specified | 3 | 97 |

| FDU-14-PdPcS | Visible Light | Absent | Not Specified | 3 | 89 |

| FDU-14-PdPcS | Visible Light | Absent | Acidic | 3 | 76 |

| FDU-14-PdPcS | Visible Light | Absent | Neutral | 3 | 79 |

| FDU-14 (parent material) | Visible Light | Not Specified | Not Specified | Not Specified | 0 |

This table was generated based on data from the study on the photodegradation of 4-methylphenol on palladium phthalocyaninesulfonate functionalized mesopolymer. chem-soc.si

The development of heterogeneous catalysts is also driven by the need for easy separation and recycling. chem-soc.si While soluble photosensitizers can be effective, their recovery from the reaction media is challenging. chem-soc.si Supporting these active molecules on materials like mesopolymers, clays, or silica-based materials improves their practical application in water treatment. chem-soc.si

Photo-oxidation Mechanisms (e.g., from Toluene (B28343) Precursors)

This compound (as its protonated form, p-cresol) is a significant product of the atmospheric photo-oxidation of toluene, one of the most abundant aromatic hydrocarbons in urban environments. nih.govresearchgate.net The oxidation process is primarily initiated by hydroxyl radicals (•OH) in the troposphere. nih.govmdpi.com

The reaction between toluene and •OH radicals proceeds through two main pathways: H-atom abstraction from the methyl group and •OH addition to the aromatic ring. The addition pathway is dominant, accounting for about 90% of the initial reaction. nih.gov This addition forms methylhydroxycyclohexadienyl radicals, which are key intermediates. nih.govgdut.edu.cn These adducts can then react further, and a major reaction pathway leads directly to the formation of cresols (o-, m-, and p-cresol, which includes 4-methylphenol). nih.govgdut.edu.cn Specifically, the reaction of the ortho OH-toluene adduct can proceed via H-abstraction to form o-cresol (B1677501). nih.gov Similarly, other adducts lead to the formation of p-cresol and m-cresol (B1676322).

Initiation : Toluene reacts with a hydroxyl radical (•OH).

Adduct Formation : The •OH radical adds to the aromatic ring, forming a methylhydroxycyclohexadienyl radical. nih.gov

Cresol Formation : This radical intermediate is then oxidized, often by molecular oxygen (O₂), leading to the formation of 4-methylphenol (p-cresol) among other isomers. nih.gov

Mechanistic studies using deuterated toluene have provided further insight, suggesting the involvement of epoxide intermediates (like 3,4-epoxide) in the pathway to p-cresol formation. nih.gov The formation of cresols from toluene photo-oxidation is a critical process as it influences the formation of tropospheric ozone and secondary organic aerosols (SOA), thereby impacting air quality. nih.gov

The main pathways for toluene photo-oxidation intermediates are categorized as the phenolic pathway (leading to cresols), the aldehyde pathway, the bicyclic peroxy radical pathway, and the epoxide pathway. researchgate.net

Advanced Oxidation Processes for this compound Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). guilan.ac.irnih.gov These methods are particularly effective for treating refractory organic contaminants like alkylphenols, including 4-methylphenol. guilan.ac.irnih.gov AOPs can be broadly classified into homogeneous and heterogeneous systems and include processes such as Fenton reactions, ozonation combined with UV light, and H₂O₂ with UV light. mdpi.comoaji.net

Several AOPs have been proven effective for the removal of alkylphenols from water. guilan.ac.ir

Photo-Fenton (Fe²⁺/H₂O₂/UV) : This process utilizes the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals, a reaction that is significantly accelerated by UV radiation. guilan.ac.ir Studies have demonstrated that a combination of H₂O₂, Fe²⁺, and UVC radiation can achieve complete removal of target aromatic compounds. guilan.ac.ir

Ozone/UV (O₃/UV) : This method combines the oxidizing power of ozone with UV light to generate •OH radicals. It has been shown to be a promising method for large-scale water treatment plans due to its effectiveness and relative cost-efficiency. guilan.ac.ir

Ozone/UV/H₂O₂ (O₃/UV/H₂O₂) : The addition of hydrogen peroxide to the O₃/UV system can further enhance the efficiency of oxidation. guilan.ac.ir Research indicates that this combination can lead to the total removal of aromatic compounds from water samples. guilan.ac.ir

The table below presents the removal efficiency of aromatic compounds (including alkylphenols) from a laboratory sample using different AOPs.

| Advanced Oxidation Process | Reagents and Conditions | Treatment Time (minutes) | Removal Efficiency (%) |

| Photo-Fenton | 1000 mg/L H₂O₂, 100 mg/L Fe²⁺, UVC | 10 | 100 |

| O₃/UV | 2 mg/L O₃, UVC | 15 | Not specified, but selected as effective |

| O₃/UV/H₂O₂ | 2 mg/L O₃, 2000 mg/L H₂O₂, UVC | Not Specified | 96.41 |

| O₃/UV/H₂O₂ | 2 mg/L O₃, 5000 mg/L H₂O₂, UVC | 15 | 100 |

This table was generated based on data from the study on advanced oxidation processes against alkyl phenols in groundwater samples. guilan.ac.ir

These processes are considered modern water treatment technologies that can potentially substitute for conventional methods like chlorination, which can produce toxic and non-biodegradable by-products. guilan.ac.ir The high oxidative power of the hydroxyl radical (E⁰ = 2.8 V) allows AOPs to effectively mineralize a wide range of organic pollutants. guilan.ac.ir

Microbial and Enzymatic Metabolism of 4 Methylphenolate

Origin and Formation of 4-Methylphenolate through Microbial Fermentation

This compound is primarily a product of microbial metabolism, with no known human pathway for its production mdpi.com. Its formation largely occurs in the colon through the fermentation of aromatic amino acids by gut bacteria mdpi.combiocrates.comtandfonline.com.

Metabolism of Aromatic Amino Acids (Tyrosine, Phenylalanine) by Gut Microbiota

The primary precursors for this compound production are the aromatic amino acids tyrosine and phenylalanine mdpi.combiocrates.comtandfonline.com. Dietary proteins that escape absorption in the small intestine reach the colon, where their constituent amino acids become substrates for commensal bacteria biocrates.comnih.gov. Tyrosine is considered the main source of p-cresol (B1678582) and other hydroxy-phenolic products frontiersin.org. While phenylalanine can also contribute, it may first be converted to tyrosine before undergoing similar metabolic processes frontiersin.orgresearchgate.net. The microbial breakdown of tyrosine leads to the formation of p-cresol frontiersin.orgnih.gov.

Specific Bacterial Species Involved in this compound Production

Several bacterial species within the gut microbiota are known to produce p-cresol from tyrosine and phenylalanine frontiersin.org. These include species from the genera Coriobacteriaceae and Clostridium biocrates.com. Specific bacteria implicated in p-cresol formation include Clostridioides difficile, Clostridium scatalogenes, Proteus vulgaris, and species belonging to the Lactobacillaceae family mdpi.com. Patients with certain conditions, such as end-stage renal disease, have shown differences in their gut microbiota composition, including an increase in bacteria expressing hydroxyphenylacetate decarboxylase, an enzyme involved in the conversion of tyrosine to p-cresol biocrates.com.

Conjugation Pathways in Biological Systems

Following its production by gut bacteria, this compound is absorbed and undergoes extensive conjugation in biological systems, primarily in enterocytes and the liver tandfonline.comnih.gov. This conjugation is a crucial part of phase II detoxification mechanisms aimed at facilitating the elimination of this metabolite biocrates.com. As a result, the parent compound, p-cresol, is essentially not found in systemic circulation, existing mainly in its conjugated forms tandfonline.com.

Formation of Sulfate (B86663) Conjugates (e.g., p-Cresol Sulfate)

A major conjugation pathway for this compound is sulfation, leading to the formation of p-cresol sulfate (pCS) biocrates.comtandfonline.comnih.gov. This process occurs in the colonic mucosa and the liver nih.gov. p-Cresol sulfate is a significant metabolite and is often present at higher concentrations than other conjugated forms hmdb.ca. It is considered a uremic toxin and is often measured in biological fluids as a marker of microbial metabolism biocrates.comsigmaaldrich.com.

Formation of Glucuronide Conjugates (e.g., p-Cresol Glucuronide)

Another important conjugation pathway is glucuronidation, which results in the formation of p-cresol glucuronide (pCG) tandfonline.comnih.govsigmaaldrich.com. This reaction involves the conjugation of p-cresol with glucuronic acid, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes sigmaaldrich.com. While classically considered biologically inert, there is accumulating evidence that glucuronide conjugates, including pCG, may possess biological activities tandfonline.com. Studies have shown that UGT1A6 and UGT1A9 are the primary human enzymes responsible for the formation of p-cresol glucuronide, with UGT1A6 being the predominant enzyme in the liver and kidney nih.gov.

Enzymatic Biotransformations of this compound and Related Compounds

Beyond conjugation, this compound and its precursors undergo various enzymatic biotransformations. The conversion of phenylalanine to tyrosine can be catalyzed by phenylalanine 4-monooxygenase (phenylalanine hydroxylase) nih.gov. Tyrosine can be metabolized through transamination mediated by aromatic amino acid aminotransferases, leading to compounds such as 4-hydroxyphenylpyruvic acid, which is a precursor to 4-hydroxyphenylacetate (B1229458) nih.govnih.gov. 4-hydroxyphenylacetate can then be converted to p-cresol by p-hydroxyphenylacetate decarboxylase nih.gov.

The conjugation reactions are primarily catalyzed by sulfotransferases for sulfate conjugate formation and UDP-glucuronosyltransferases (UGTs) for glucuronide conjugate formation sigmaaldrich.comnih.gov. As mentioned, UGT1A6 and UGT1A9 are key enzymes in p-cresol glucuronide formation nih.gov.

Here is a summary of key metabolic pathways and enzymes:

| Pathway | Precursor Amino Acids | Key Intermediate(s) | End Product(s) | Involved Enzymes (Microbial/Host) |

| Microbial Fermentation | Tyrosine, Phenylalanine | 4-hydroxyphenylacetic acid | This compound (p-Cresol) | Hydroxyphenylacetate decarboxylase (Microbial) biocrates.comnih.gov |

| Host Conjugation (Sulfation) | This compound (p-Cresol) | - | p-Cresol Sulfate | Aryl sulfotransferases (Host) nih.gov |

| Host Conjugation (Glucuronidation) | This compound (p-Cresol) | - | p-Cresol Glucuronide | UDP-glucuronosyltransferases (UGT1A6, UGT1A9) (Host) sigmaaldrich.comnih.gov |

| Phenylalanine to Tyrosine Conversion | Phenylalanine | - | Tyrosine | Phenylalanine 4-monooxygenase (Phenylalanine hydroxylase) nih.gov |

| Tyrosine Transamination | Tyrosine | 4-hydroxyphenylpyruvic acid | 4-hydroxyphenylacetate, p-Cresol, Tyrosol | Aromatic amino acid aminotransferases (Microbial), p-hydroxyphenylpyruvate oxidase (Microbial) nih.govnih.gov |

Hydroxylase and Dioxygenase Activities in Degradative Pathways

In aerobic degradation pathways, the initial step often involves the hydroxylation of this compound to form 4-methylcatechol (B155104). This reaction is typically catalyzed by monooxygenases, which incorporate one atom of molecular oxygen into the substrate. For instance, some aerobic bacteria employ monooxygenases containing either flavin or di-iron at the active site for this conversion jmb.or.kr. The resulting 4-methylcatechol, a dihydroxylated intermediate, then undergoes aromatic ring cleavage catalyzed by dioxygenases. Two main types of ring cleavage occur: ortho-cleavage, catalyzed by catechol 1,2-dioxygenases, and meta-cleavage, catalyzed by catechol 2,3-dioxygenases. The choice between these pathways can depend on the microbial species and the specific enzymes they express. Some strains, like Alcaligenes sp. strain JH1, have been shown to degrade 4-methylphenol via both ortho and meta cleavage pathways researchgate.net.

Anaerobic degradation of this compound can proceed through different mechanisms. One well-characterized pathway involves the hydroxylation of the methyl group catalyzed by p-cresol methylhydroxylase (PCMH). This enzyme, a flavocytochrome, oxidizes the methyl group to a hydroxyl group, forming 4-hydroxybenzyl alcohol, which is then further oxidized to 4-hydroxybenzaldehyde (B117250) by the same enzyme asm.orgasm.orggenome.jp. This pathway has been observed in various anaerobic bacteria, including Geobacter metallireducens and Desulfotomaculum sp. Groll asm.orgoup.com. PCMH from Geobacter metallireducens has been found to be located in the membrane fraction and exhibits an unusual αα'β₂ composition, suggesting potential alternative electron transfer routes asm.orgnih.gov.

Another anaerobic pathway involves the addition of fumarate (B1241708) to the methyl group of this compound, catalyzed by a benzylsuccinate synthase-like enzyme, leading to the formation of 4-hydroxybenzylsuccinate. This pathway is analogous to the anaerobic degradation of toluene (B28343) and has been observed in bacteria like Desulfobacterium cetonicum asm.orgd-nb.infonih.gov.

Dioxygenases play a crucial role in the subsequent steps of aerobic degradation after the initial hydroxylation to 4-methylcatechol. Catechol 1,2-dioxygenases catalyze the ortho-cleavage of the aromatic ring, while catechol 2,3-dioxygenases catalyze the meta-cleavage. The substrate specificity of these enzymes is critical for the efficient degradation of this compound and its chlorinated derivatives redalyc.orgnih.gov. Studies on Stenotrophomonas maltophilia strain KB2 have shown that its phenol (B47542) monooxygenase, responsible for the initial hydroxylation, has a broad substrate range, including methylated phenols frontierspartnerships.org. Catechol 1,2-dioxygenase from S. maltophilia KB2 has shown activity against 4-methylcatechol redalyc.org.